molecular formula C24H20N6OS B3632606 N-(3-{5-[(1H-benzimidazol-2-ylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide

N-(3-{5-[(1H-benzimidazol-2-ylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide

Cat. No.: B3632606
M. Wt: 440.5 g/mol
InChI Key: AGEDDPFSXAXZNT-UHFFFAOYSA-N
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Description

Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies .


Synthesis Analysis

The first benzimidazole was prepared in 1872 by Hoebrecker, who obtained 2,5 (or 2,6)-dimethylbenzimidazole by the reduction of 2-nitro-4-methylacetanilide . There are various methods for synthesizing benzimidazole derivatives, one of which involves the reaction between o-phenylenediamine (OPD) and aldehyde in the absence of a specific oxidizing agent .


Molecular Structure Analysis

Benzimidazole is formed by the fusion of benzene and imidazole moiety . The structure of a benzimidazole compound can be analyzed using various techniques such as spectroscopy .


Chemical Reactions Analysis

Benzimidazole compounds can undergo various chemical reactions. For example, they can react with aldehydes to form either 2-substituted benzimidazoles or aldimines .


Physical and Chemical Properties Analysis

The physical and chemical properties of a benzimidazole compound can be determined using various techniques. For example, its molecular formula and weight can be determined .

Mechanism of Action

Benzimidazole compounds have been found to possess many pharmacological properties. They have been extensively explored as a potent inhibitor of various enzymes involved in a wide range of therapeutic uses . For example, some benzimidazole derivatives have been found to act as allosteric activators of human glucokinase .

Safety and Hazards

The safety and hazards associated with a benzimidazole compound can vary depending on its specific structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

Benzimidazole compounds continue to be a focus of research due to their wide range of pharmacological applications. Future research may focus on designing newer effective hypoglycemic agents having distinct mechanism of action at the molecular level .

Properties

IUPAC Name

N-[3-[5-(1H-benzimidazol-2-ylmethylsulfanyl)-4-methyl-1,2,4-triazol-3-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6OS/c1-30-22(17-10-7-11-18(14-17)25-23(31)16-8-3-2-4-9-16)28-29-24(30)32-15-21-26-19-12-5-6-13-20(19)27-21/h2-14H,15H2,1H3,(H,25,31)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEDDPFSXAXZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=CC(=CC=C4)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-{5-[(1H-benzimidazol-2-ylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(3-{5-[(1H-benzimidazol-2-ylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(3-{5-[(1H-benzimidazol-2-ylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(3-{5-[(1H-benzimidazol-2-ylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(3-{5-[(1H-benzimidazol-2-ylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(3-{5-[(1H-benzimidazol-2-ylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide

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